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molecular formula C12H19BN2O4 B1316331 2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 936250-17-8

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No. B1316331
M. Wt: 266.1 g/mol
InChI Key: RKHZHTLJEUBARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465795B2

Procedure details

To a 100 mL round-bottomed flask charged with 4 Å molecular sieves (approximately 1 g) was added the 2,4-dimethoxypyrimidine-5-boronic acid (5.34 g, 29.0 mmol) and anhydrous tetrahydrofuran (25 mL). The pinocol (2.98 g, 25.3 mmol) was added and the reaction stirred at room temperature for 1.5 hours. Additional 2,4-dimethoxypyrimidine-5-boronic acid (662.2 mg, 3.6 mmol) was added and the reaction stirred overnight. Molecular sieves and 2,4-dimethoxypyrimidine-5-boronic acid (1.53 g, 8.3 mmol) were added and the reaction stirred for 0.5 hours. Pinacol (0.613 g, 5.2 mmol) was then added. After 2 hours, the molecular sieves were removed by filtration and the filtrate was concentrated. After drying under high vacuum, the title compound was obtained as a fine yellow solid (8.61 g, 79%). 1H NMR (300.132 MHz, CDCl3) δ 8.56 (s, 1H), 4.01 (d, J=1.5 Hz, 6H), 1.34 (s, 12H).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
662.2 mg
Type
reactant
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
Quantity
0.613 g
Type
reactant
Reaction Step Four
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]([OH:13])[OH:12])=[CH:5][N:4]=1.O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]2[O:12][C:18]([CH3:20])([CH3:19])[C:15]([CH3:17])([CH3:16])[O:13]2)=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
662.2 mg
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Step Three
Name
Quantity
1.53 g
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)B(O)O
Step Four
Name
Quantity
0.613 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 100 mL round-bottomed flask charged with 4 Å molecular sieves (approximately 1 g)
ADDITION
Type
ADDITION
Details
The pinocol (2.98 g, 25.3 mmol) was added
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction stirred for 0.5 hours
Duration
0.5 h
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the molecular sieves were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)B1OC(C(O1)(C)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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